3,4-Dichloro-N-methylaniline (CAS 40750-59-2) is a highly specialized secondary aromatic amine characterized by a 3,4-dichloro substitution pattern and a pre-installed N-methyl group. In industrial and laboratory procurement, it serves as a critical building block for synthesizing N-methylated amides, agrochemical intermediates, and active pharmaceutical ingredients (APIs) [1]. By providing a guaranteed 100% mono-N-methylated starting material, it allows chemists to bypass the thermodynamic and selectivity challenges inherent to the in-house mono-alkylation of primary anilines, directly streamlining downstream acylations and C-H functionalization workflows.
Substituting 3,4-dichloro-N-methylaniline with its primary amine analog, 3,4-dichloroaniline, fundamentally alters downstream reactivity and product safety profiles. Attempting to synthesize the N-methylated compound in-house from 3,4-dichloroaniline typically results in a thermodynamically favored mixture of unreacted primary amine and over-alkylated N,N-dimethylaniline, requiring costly chromatographic purification [1]. Furthermore, in pharmaceutical applications, amides derived from the primary amine are susceptible to toxic N-OH and 6-OH metabolism in vivo; the pre-installed N-methyl group of 3,4-dichloro-N-methylaniline strictly blocks this metabolic liability, making the primary amine completely non-interchangeable for specific drug design workflows [2].
Synthesizing mono-N-methylated anilines from primary anilines like 3,4-dichloroaniline typically yields mixtures containing unreacted primary amines and over-alkylated N,N-dimethylaniline byproducts due to competing thermodynamic pathways. Procuring 3,4-Dichloro-N-methylaniline bypasses this non-selective step, ensuring 100% mono-methyl purity for downstream acylations [1].
| Evidence Dimension | Starting material purity and reaction selectivity |
| Target Compound Data | 100% mono-N-methylated starting material |
| Comparator Or Baseline | In-house methylation of 3,4-dichloroaniline (yields mixtures of primary, secondary, and tertiary amines) |
| Quantified Difference | Elimination of N,N-dimethyl byproduct separation steps |
| Conditions | Standard laboratory or industrial N-alkylation conditions |
Eliminates costly and time-consuming chromatographic separations of secondary and tertiary amines during intermediate scale-up.
In the development of calcium-release activated calcium (CRAC) channel inhibitors, utilizing 3,4-dichloro-N-methylaniline rather than 3,4-dichloroaniline yields N-methyl-DCPA analogs. The presence of the N-methyl group prevents the in vivo formation of toxic N-OH or 6-OH metabolites that occur with the primary amine-derived parent compound (DCPA) [1].
| Evidence Dimension | In vivo metabolic liability |
| Target Compound Data | Forms N-methyl-DCPA (blocks toxic N-OH metabolism) |
| Comparator Or Baseline | 3,4-dichloroaniline (forms DCPA, which metabolizes to toxic N-OH/6-OH derivatives) |
| Quantified Difference | Complete abrogation of the N-OH metabolite formation pathway |
| Conditions | In vivo metabolic profiling of CRAC channel inhibitors |
Justifies the procurement of the N-methylated building block for pharmaceutical libraries to improve the safety and pharmacokinetic profile of amide-based drug candidates.
For visible-light-induced hydroalkylation to synthesize lactam-fused indolines, the N-methyl group is structurally required as the site of N-α-C–H bond cleavage. 3,4-Dichloro-N-methylaniline serves as an exceptional radical donor, delivering the dearomatized indoline product in 93% yield, outperforming many other substituted N-methylanilines [1].
| Evidence Dimension | Product yield in photoredox hydroalkylation |
| Target Compound Data | 93% yield of lactam-fused indoline product |
| Comparator Or Baseline | 3,4-dichloroaniline (0% yield, lacks the required N-methyl group for α-C-H radical formation) |
| Quantified Difference | 93% absolute yield increase for this specific methodology |
| Conditions | Ir(ppy)2(dtbbpy)PF6 photocatalyst, blue LED irradiation, room temperature |
Demonstrates that the compound is an optimal, high-yielding precursor for advanced photoredox C-H functionalization workflows.
In the synthesis of A3 adenosine receptor positive allosteric modulators (PAMs), 3,4-dichloro-N-methylaniline successfully condenses with N-oxide intermediates in the presence of triflic anhydride to form methylamino-linked derivatives. The secondary amine provides the exact steric and electronic profile needed for the lipid-trolling linker, whereas alternative nucleophiles like phenols fail to react under these standard conditions [1].
| Evidence Dimension | Reactivity in triflic anhydride-mediated condensation |
| Target Compound Data | Direct condensation to form methylamino-linked A3AR PAMs |
| Comparator Or Baseline | 3,4-dichlorophenol (fails to react under standard triflic anhydride condensation conditions) |
| Quantified Difference | Enables direct one-step coupling vs. failed reaction requiring alternative PyBrop/Ag2CO3 conditions |
| Conditions | Triflic anhydride-mediated condensation with N-oxide intermediates |
Streamlines the synthetic route for complex lipid-linked receptor modulators by providing a highly reactive secondary amine nucleophile.
3,4-Dichloro-N-methylaniline is the direct precursor for N-methyl-DCPA analogs, which are used to treat bone erosion and inflammation. The N-methyl group is critical for preventing toxic N-OH metabolism associated with primary amine derivatives [1].
The compound acts as a highly efficient radical donor in the visible-light-induced hydroalkylation of electron-deficient indoles, where the N-methyl group undergoes necessary N-α-C–H bond cleavage to form lactam-fused indolines [2].
It is utilized in the synthesis of A3 adenosine receptor positive allosteric modulators (PAMs), where its secondary amine structure allows for efficient condensation with N-oxide intermediates to form stable methylamino-linked derivatives [3].
Irritant